

Navigating the Spectroscopic Landscape of Halogenated Anilines: A Comparative Guide

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Compound of Interest

Compound Name: 2,6-Dibromo-3-chloro-4-fluoroaniline

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,6-Dibromo-3-chloro-4-fluoroaniline** and its structural analogs, offering insights into the influence of halogen substitution patterns on their spectral properties.

While experimental ^1H and ^{13}C NMR data for the specific compound **2,6-Dibromo-3-chloro-4-fluoroaniline** is not readily available in public databases, this guide utilizes predicted values and experimental data from the closely related and commercially available compound, 2,6-Dibromo-4-fluoroaniline, as a primary comparative reference. Further comparison is made with the less substituted 4-fluoroaniline to illustrate the incremental effects of halogenation on NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2,6-Dibromo-3-chloro-4-fluoroaniline** alongside the experimental data for the comparative compounds 2,6-Dibromo-4-fluoroaniline and 4-fluoroaniline. These comparisons are crucial for estimating the spectral features of the target compound and for the structural elucidation of related halogenated anilines.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2,6-Dibromo-3-chloro-4-fluoroaniline	CDCl ₃	~7.3 - 7.5	d	~8.0 (³ JH-F)	H-5
		~4.5 - 5.0	br s	-	-NH ₂
2,6-Dibromo-4-fluoroaniline	CDCl ₃	7.18	d	7.8 (³ JH-F)	H-3, H-5
		4.65	br s	-	-NH ₂
4-Fluoroaniline[1]	CDCl ₃	6.89	t	8.0	H-3, H-5
		6.62	dd	8.6, 4.5	H-2, H-6
		3.60	s	-	-NH ₂

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm
2,6-Dibromo-3-chloro-4-fluoroaniline	CDCl_3	Predicted: C1: ~140-145 (d), C2: ~105-110, C3: ~120-125, C4: ~150-155 (d, $^1\text{JC-F}$), C5: ~120-125 (d), C6: ~105-110
2,6-Dibromo-4-fluoroaniline	CDCl_3	152.4 (d, $^1\text{JC-F} = 242$ Hz), 140.2 (d, $^4\text{JC-F} = 2.5$ Hz), 121.2 (d, $^3\text{JC-F} = 7.5$ Hz), 107.8 (d, $^2\text{JC-F} = 25$ Hz)
4-Fluoroaniline ^[1]	CDCl_3	156.38 (d, $^1\text{JC-F} = 235.2$ Hz), 142.57 (d, $^4\text{JC-F} = 2.0$ Hz), 116.10 (d, $^3\text{JC-F} = 7.6$ Hz), 115.69 (d, $^2\text{JC-F} = 22.4$ Hz)

Experimental Protocols

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for halogenated anilines is outlined below.

Sample Preparation:

- Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field NMR spectrometer.

- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Program: Standard single-pulse excitation.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

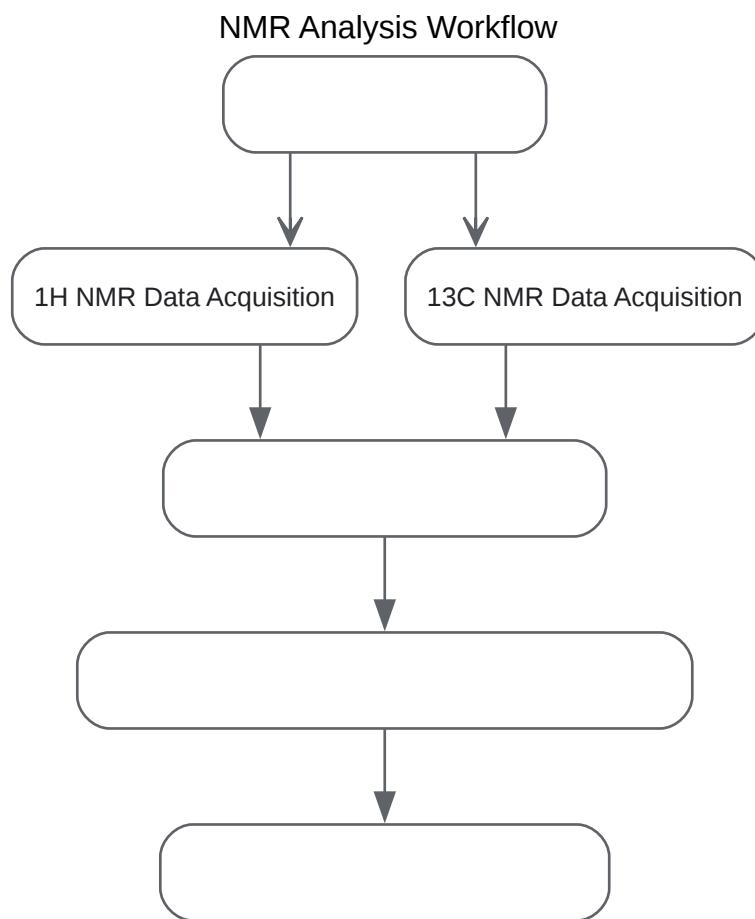
¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: Chloroform-d solvent peak at 77.16 ppm.

Visualization of Structural Relationships

The following diagrams illustrate the chemical structures and the logical workflow for spectral analysis.

Caption: Molecular structures of the target and comparative compounds.



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Caption: A streamlined workflow for NMR data acquisition and analysis.

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References

- 1. 2,6-Dibromo-4-fluoroaniline(344-18-3) 1H NMR [m.chemicalbook.com]

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